J-104132
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Overview
Description
J-104132, also known as (+)-(5S,6R,7R)-2-butyl-7-[2-((2S)-2-carboxypropyl)-4-methoxyphenyl]-5-(3,4-methylenedioxyphenyl)cyclopenteno[1,2-b]pyridine-6-carboxylic acid, is a potent and selective inhibitor of endothelin receptors. It is particularly effective against endothelin A and endothelin B receptors. This compound has been studied for its potential therapeutic applications, especially in cardiovascular diseases due to its ability to block the effects of endothelin, a potent vasoconstrictor .
Preparation Methods
The synthesis of J-104132 involves several steps:
Reduction of 2-bromo-5-methoxybenzoic acid: This step uses borane-dimethylsulfide complex to produce benzylic alcohol.
Conversion to mesylate and treatment with sodium bromide: This step yields the corresponding bromide.
Acylation of (1R,2S)-aminoindanol with propionyl chloride: This produces an amide, which is then converted to acetonide using 2-methoxypropene and pyridinium tosylate.
Alkylation with bromide: This step uses lithium hexamethyldisilazide to produce a chiral intermediate.
Hydrolysis and reduction: This step involves hydrolysis of acetonide and amide, followed by reduction with lithium aluminium hydride to produce a chiral alcohol.
Conversion to pyridone and subsequent reactions: This involves several steps including alkylation, reduction, Heck reaction, and condensation to produce the final product.
Chemical Reactions Analysis
J-104132 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products, including carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Epimerization: In aqueous solutions, this compound can undergo epimerization, leading to the formation of its C7 β-epimer.
Common reagents used in these reactions include borane-dimethylsulfide complex, lithium aluminium hydride, and various acids and bases. The major products formed depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
J-104132 has been extensively studied for its potential therapeutic applications:
Cardiovascular Diseases: Due to its ability to block endothelin receptors, this compound is being investigated for the treatment of conditions like hypertension and heart failure.
Pharmacological Research: The compound is used as a tool to study the role of endothelin receptors in various physiological and pathological processes.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting endothelin receptors.
Mechanism of Action
J-104132 exerts its effects by selectively inhibiting endothelin A and endothelin B receptors. Endothelin is a potent vasoconstrictor, and by blocking its receptors, this compound can prevent the vasoconstrictive effects of endothelin. This inhibition is competitive and reversible, making this compound a valuable pharmacological tool .
Comparison with Similar Compounds
J-104132 is unique in its dual inhibition of both endothelin A and endothelin B receptors. Similar compounds include:
A-127722: A potent endothelin A receptor antagonist with high selectivity.
Bosentan: Another dual endothelin receptor antagonist but with different pharmacokinetic properties.
Ambrisentan: Selective for endothelin A receptors and used in the treatment of pulmonary arterial hypertension.
This compound stands out due to its balanced inhibition of both receptor types and its high potency.
Properties
CAS No. |
198279-45-7 |
---|---|
Molecular Formula |
C31H33NO7 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(5S,6R,7R)-5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-[(2S)-2-carboxypropyl]-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)/t17-,26-,27-,28+/m0/s1 |
InChI Key |
IUHMIOAKWHUFKU-YINIXLNUSA-N |
Isomeric SMILES |
CCCCC1=NC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)C[C@H](C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |
SMILES |
CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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